2-[(2-methylbenzoyl)amino]benzoic Acid: Structural Profiling, Synthesis, and Applications in Quinazolinone Scaffold Generation
2-[(2-methylbenzoyl)amino]benzoic Acid: Structural Profiling, Synthesis, and Applications in Quinazolinone Scaffold Generation
Executive Summary & Chemical Identity
2-[(2-methylbenzoyl)amino]benzoic acid (commonly referred to as N-(o-toluoyl)anthranilic acid) is a highly versatile synthetic intermediate characterized by an anthranilic acid core acylated with an o-toluoyl group. In medicinal chemistry and rational drug design, this compound serves as a critical precursor for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones —a privileged pharmacophore associated with anticonvulsant, anti-inflammatory, and antineoplastic activities [1].
Unlike rigid templates, this technical guide deconstructs the chemical behavior of 2-[(2-methylbenzoyl)amino]benzoic acid by mapping its physicochemical properties, detailing the causality behind its synthetic methodologies, and exploring its downstream cyclization pathways.
Physicochemical Profiling
Understanding the baseline metrics of this compound is essential for predicting its solubility, reactivity, and chromatographic behavior.
| Property | Value / Description |
| IUPAC Name | 2-[(2-methylbenzoyl)amino]benzoic acid |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| SMILES String | O=C(O)c1ccccc1NC(=O)c2ccccc2C |
| H-Bond Donors | 2 (Carboxylic -OH, Amide -NH) |
| H-Bond Acceptors | 3 (Carbonyl oxygens) |
| Rotatable Bonds | 4 |
Synthetic Methodology: The Schotten-Baumann Acylation
The synthesis of 2-[(2-methylbenzoyl)amino]benzoic acid is classically achieved via the Schotten-Baumann reaction [2,3]. This involves the nucleophilic acyl substitution of o-toluoyl chloride by the primary aromatic amine of anthranilic acid.
Mechanistic Causality
The reaction is strictly base-catalyzed. The addition of a base (such as aqueous NaOH or pyridine) serves a dual thermodynamic purpose:
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Nucleophile Preservation: The acylation generates one equivalent of hydrochloric acid (HCl). Without a base, HCl would protonate the unreacted anthranilic acid to form an anilinium salt, completely destroying its nucleophilicity and halting the reaction.
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Equilibrium Shifting: By scavenging the generated protons, the base drives the equilibrium toward the product, ensuring high yields. Furthermore, maintaining a temperature of 0–5 °C is critical to suppress the competing hydrolysis of the highly electrophilic o-toluoyl chloride into o-toluic acid.
Mechanistic pathway of the Schotten-Baumann acylation to form the target compound.
Self-Validating Experimental Protocol
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Preparation: Dissolve 1.0 eq of anthranilic acid in a 5% aqueous NaOH solution (or pyridine) to form the soluble carboxylate salt.
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Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.
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Acylation: Add 1.1 eq of o-toluoyl chloride dropwise over 30 minutes under vigorous magnetic stirring. Causality: Dropwise addition prevents localized exothermic spikes that accelerate acyl chloride hydrolysis.
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Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2–3 hours. Monitor completion via TLC (Eluent: Hexane/Ethyl Acetate 6:4).
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Precipitation: Acidify the mixture slowly with 2M HCl until the pH reaches ~2. Causality: This protonates the carboxylate salt, triggering the precipitation of the water-insoluble free acid.
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Purification: Filter the crude white precipitate in vacuo, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield pure 2-[(2-methylbenzoyl)amino]benzoic acid.
Downstream Applications: Quinazolinone Scaffold Generation
The primary utility of 2-[(2-methylbenzoyl)amino]benzoic acid in drug development is its role as a direct precursor to 2-(o-tolyl)-4(3H)-quinazolinones [4].
Cyclodehydration & Amination Mechanism
The transformation is a two-step tandem process. First, the compound is treated with a dehydrating agent (typically acetic anhydride) to undergo cyclodehydration, forming a highly reactive 3,1-benzoxazin-4-one intermediate. Second, a primary amine (R-NH₂) is introduced. The amine acts as a nucleophile, attacking the benzoxazinone ring to form a ring-opened amide, which immediately undergoes a second dehydrative cyclization to yield the quinazolinone core.
Cyclodehydration and amination pathway yielding a quinazolinone scaffold.
Protocol for Quinazolinone Synthesis
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Benzoxazinone Formation: Suspend 2-[(2-methylbenzoyl)amino]benzoic acid in an excess of acetic anhydride (approx. 5–10 volumes). Reflux the mixture for 2 hours.
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Solvent Removal: Distill off the excess acetic anhydride under reduced pressure. Causality: Residual acetic anhydride will competitively acetylate the primary amine added in the next step, severely reducing the yield.
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Amination: Dissolve the crude benzoxazinone intermediate in glacial acetic acid. Add 1.2 eq of the desired primary amine (e.g., aniline or a substituted derivative).
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Recyclization: Reflux the mixture for 4–6 hours. The acidic environment of glacial acetic acid catalyzes the final ring closure.
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Isolation: Cool the reaction to room temperature and pour it into crushed ice. Filter the precipitated quinazolinone derivative and purify via column chromatography or recrystallization.
Analytical Characterization Signatures
To verify the structural integrity of the synthesized 2-[(2-methylbenzoyl)amino]benzoic acid prior to downstream cyclization, researchers should reference the following expected spectroscopic markers:
| Analytical Method | Expected Signal / Shift | Structural Assignment |
| FT-IR Spectroscopy | ~3300 cm⁻¹ (broad) | Amide N-H stretch |
| ~2500–3000 cm⁻¹ (very broad) | Carboxylic acid O-H stretch | |
| ~1680 cm⁻¹ & ~1650 cm⁻¹ | Carboxylic C=O & Amide C=O stretch | |
| ¹H-NMR (DMSO-d₆) | ~13.5 ppm (singlet, 1H) | Carboxylic acid -OH (exchangeable) |
| ~11.8 ppm (singlet, 1H) | Amide -NH (exchangeable) | |
| ~7.1 – 8.5 ppm (multiplet, 8H) | Aromatic protons (Anthranilic + Toluoyl rings) | |
| ~2.4 ppm (singlet, 3H) | Ar-CH₃ (Methyl group on the toluoyl ring) | |
| Mass Spectrometry (ESI) | m/z 256.1 [M+H]⁺ | Molecular ion peak |
References
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PubChem: Anthranilic acid (CID 227) - Baseline properties and related biological roles. URL:[Link]
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PubChem: o-Toluoyl chloride (CID 11153) - Electrophilic precursor structural data. URL:[Link]
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Wikipedia: Schotten–Baumann reaction - Historical context and mechanistic overview of biphasic amide synthesis. URL:[Link]
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National Center for Biotechnology Information (PMC): Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. URL:[Link]
